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Cat. No.: B12383262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked

a significant advancement in precision oncology, particularly for malignancies driven by FGFR3

alterations such as urothelial carcinoma. Understanding the pharmacokinetic (PK) profiles of

these agents is paramount for optimizing dosing strategies, managing toxicities, and informing

future drug development. This guide provides a comparative analysis of the pharmacokinetic

properties of several prominent FGFR3 inhibitors, supported by experimental data.

Quantitative Pharmacokinetic Parameters of FGFR3
Inhibitors
The following table summarizes key pharmacokinetic parameters for approved and

investigational FGFR3 inhibitors, offering a side-by-side comparison to facilitate informed

research and clinical decision-making.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12383262?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Erdafitinib
(Balversa®)

Pemigatinib
(Pemazyre®)

Infigratinib
(Truseltiq®)

Futibatinib
(Lytgobi®)

Time to Peak

(Tmax) (hours)
~2.5 (median)[1]

~1.13 (median)

[2]

~3.1 (single

dose, median)[3]

~2.0 (median)[4]

[5]

Peak Plasma

Concentration

(Cmax)

Dose-

proportional[6]

Dose-

proportional[2]

More than dose-

proportional[7]

Dose-

proportional[4]

Area Under the

Curve (AUC)

Dose-

proportional[6]

Dose-

proportional[2]

More than dose-

proportional[7]

Dose-

proportional[4]

Half-life (t½)

(hours)

~76.4 (effective)

[8]
~15.4[9] ~33.5[10] ~2.9[11]

Protein Binding

>99% (primarily

to α1-acid

glycoprotein)[6]

[12]

90.6%[9] Not specified

95% (primarily to

albumin and α1-

acid

glycoprotein)[5]

[11]

Metabolism

Primarily

CYP2C9 (39%)

and CYP3A4

(20%)[6][12][13]

Primarily

CYP3A4[2][9]

Primarily

CYP3A4[10]

Primarily

CYP3A4, lesser

extent by

CYP2C9 and

CYP2D6[5][11]

Excretion

Feces (69%,

19%

unchanged),

Urine (19%, 13%

unchanged)[6]

[13]

Feces (82%,

1.4%

unchanged),

Urine (12.6%,

1% unchanged)

[9]

Feces (77%,

3.4%

unchanged),

Urine (7.2%,

1.9%

unchanged)[10]

Feces (91%),

Urine (9%)

(negligible

unchanged)[5]

[11]

Food Effect

No clinically

meaningful

effect[12]

No clinically

meaningful effect

Take on an

empty

stomach[7]

High-fat meal

decreased Cmax

by 42% and AUC

by 11%[5]
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Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical trials. The

general methodologies employed in these studies are outlined below.

General Pharmacokinetic Study Design
Most of the data for these FGFR3 inhibitors were obtained from Phase 1, open-label,

multicenter, dose-escalation, and dose-expansion studies in patients with advanced solid

tumors, including those with FGFR alterations.[14][15] These studies aimed to evaluate the

safety, tolerability, and pharmacokinetic profile of the respective drugs.

Patient Population: Adult patients with advanced or refractory solid tumors for which

standard therapies were not effective. Specific cohorts often included patients with

documented FGFR gene alterations.[15]

Dosing Regimens: Varied during dose-escalation phases. For instance, erdafitinib was

evaluated in both continuous daily dosing and intermittent (7 days on/7 days off) schedules.

[14] Pemigatinib is typically administered on a 2-weeks-on/1-week-off schedule.[16]

Infigratinib is administered for 21 consecutive days followed by a 7-day break.[7] Futibatinib

is administered continuously.[4]

Sample Collection: Serial blood samples were collected at predefined time points after single

and multiple doses to determine the plasma concentrations of the drug and its metabolites.

Analytical Method: Plasma concentrations of the inhibitors and their metabolites were

typically quantified using validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) methods.

Pharmacokinetic Analysis: Non-compartmental analysis was commonly used to calculate key

PK parameters such as Cmax, Tmax, AUC, and elimination half-life. Population

pharmacokinetic (PopPK) modeling was also employed to characterize the PK profile,

identify sources of variability, and assess the impact of covariates such as age, sex, and

renal or hepatic impairment.[8]

For example, the pharmacokinetic evaluation of erdafitinib involved pooling data from six

clinical studies, including three in healthy volunteers and three in cancer patients, to develop a
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comprehensive population PK model.[8] Similarly, the FIGHT-202 trial for pemigatinib, a Phase

2 study, enrolled patients with previously treated advanced/metastatic cholangiocarcinoma with

and without FGF/FGFR alterations to assess its efficacy and further characterize its

pharmacokinetic profile.[17][18] The FOENIX-CCA2 study for futibatinib was a Phase 2 trial in

patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions

or rearrangements.[19][20]

Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams have been generated.
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Caption: Simplified FGFR3 signaling pathway and the point of intervention for FGFR3

inhibitors.
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Caption: A representative experimental workflow for a clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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